molecular formula C11H14N4 B8279408 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Cat. No.: B8279408
M. Wt: 202.26 g/mol
InChI Key: HICOJFWLAFWLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Classification and Systematic Nomenclature

From a structural standpoint, 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline can be classified as a substituted aromatic amine and a triazole derivative. The presence of the aniline (B41778) group makes it a primary aromatic amine, while the 1,2,4-triazole (B32235) ring places it in the category of nitrogen-containing heterocyclic compounds. The propyl chain acts as a flexible aliphatic linker connecting these two key functional groups.

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-(3-(1H-1,2,4-triazol-1-yl)propyl)aniline . The nomenclature indicates an aniline base, substituted at the fourth position of the benzene (B151609) ring with a propyl group, which in turn is substituted at its first carbon by a 1H-1,2,4-triazole ring via a nitrogen atom.

Table 1: Chemical and Structural Identifiers for this compound

Identifier Value
Systematic (IUPAC) Name 4-(3-(1H-1,2,4-triazol-1-yl)propyl)aniline
Molecular Formula C₁₁H₁₄N₄
Molecular Weight 202.26 g/mol
Structural Class Aromatic Amine, Triazole Derivative

| Key Moieties | Aniline, Propyl Linker, 1,2,4-Triazole |

Significance of 1,2,4-Triazole and Aniline Moieties in Organic Chemistry

The distinct properties of this compound are derived from its constituent 1,2,4-triazole and aniline moieties. Both are highly significant scaffolds in the broader context of organic chemistry.

The 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. It is a planar, aromatic system that is notably stable. This stability, combined with its ability to participate in hydrogen bonding and dipole interactions, makes it a privileged scaffold in medicinal chemistry. The 1,2,4-triazole nucleus is a core component in numerous clinically approved drugs, demonstrating a wide array of biological activities. Its derivatives are known to possess antifungal, antiviral, anticancer, and anticonvulsant properties, among others. bldpharm.com The triazole ring can act as a bioisostere for amide or ester groups, enhancing metabolic stability and improving the pharmacokinetic profile of drug candidates.

Table 2: Key Roles and Applications of the 1,2,4-Triazole Moiety

Feature Description
Pharmacological Scaffold Core component of many drugs with a broad spectrum of biological activities. nih.gov
Bioisostere Can replace metabolically labile groups like amides and esters to improve drug stability.
Coordination Chemistry Acts as a ligand in the formation of coordination polymers and metal-organic frameworks. mdpi.com
Synthetic Intermediate A versatile building block for the synthesis of more complex heterocyclic systems. chemspider.com

| Agrochemicals | Found in various fungicides and plant growth regulators. mdpi.com |

The Aniline Moiety

Aniline, or aminobenzene, is the simplest aromatic amine and serves as a fundamental building block in industrial and synthetic organic chemistry. researchgate.net It is a versatile precursor for a vast range of products, including dyes, polymers, and pharmaceuticals. researchgate.netnih.gov The amino group on the benzene ring is highly reactive and can be readily modified, for example, through diazotization to form diazonium salts, which are valuable intermediates for introducing a wide variety of functional groups onto the aromatic ring. researchgate.net In drug discovery, the aniline scaffold is present in many active pharmaceutical ingredients, where it can serve as a key pharmacophoric element or a synthetic handle for molecular elaboration. nih.govnih.gov

Table 3: Key Roles and Applications of the Aniline Moiety

Feature Description
Industrial Precursor A crucial starting material for the synthesis of indigo dyes, polyurethanes, and rubber chemicals. researchgate.net
Pharmaceutical Building Block A common structural unit in a wide range of therapeutic agents, such as paracetamol. researchgate.net
Synthetic Versatility The amino group allows for a wide range of chemical transformations, including acylation, alkylation, and diazotization. nih.gov
Pharmacophore Element The aromatic amine can be crucial for binding to biological targets. nih.gov

| Polymer Science | Used in the production of conductive polymers like polyaniline. |

Overview of Academic Research Trajectories for Related Chemical Scaffolds

Academic research into chemical scaffolds that combine triazole and aniline moieties, often connected by various linkers, is an active area of investigation, primarily within medicinal chemistry. The overarching goal is to synthesize novel hybrid molecules that may exhibit enhanced or synergistic biological activities compared to the individual components.

Research trajectories for these related structures typically follow a pattern of design, synthesis, and biological evaluation. Scientists often create libraries of analogous compounds by systematically modifying different parts of the molecule, such as:

Substituents on the aniline ring: Introducing various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule.

The linker chain: Varying the length and flexibility of the alkyl chain (e.g., methyl, ethyl, propyl) connecting the two rings to optimize the spatial orientation and interaction with biological targets. nih.gov

Substituents on the triazole ring: Adding different functional groups to the carbon atoms of the triazole ring to explore structure-activity relationships (SAR).

These newly synthesized compounds are then screened for a wide range of potential therapeutic applications. The literature indicates that triazole-aniline hybrids have been investigated for several biological activities, as summarized in the table below.

Table 4: Research Focus on Triazole-Aniline Scaffolds

Research Area Findings and Objectives
Anticancer Activity Studies have explored derivatives as tubulin polymerization inhibitors and for their antiproliferative effects on various cancer cell lines. The substitution pattern on the aniline ring is often critical for activity. nih.govnih.gov
Antimicrobial Activity Many research efforts focus on synthesizing triazole-aniline compounds and testing them against various bacterial and fungal strains, aiming to develop new agents to combat drug resistance. nih.gov
Anticonvulsant Activity The anxiolytic and anticonvulsant potential of these scaffolds is investigated, often targeting GABA receptors in the brain.
Enzyme Inhibition Derivatives are designed and evaluated as inhibitors for specific enzymes, which is a common strategy in drug discovery.

| Material Science | The structural features of these compounds also make them candidates for applications in coordination chemistry and the development of new materials. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-[3-(1,2,4-triazol-1-yl)propyl]aniline

InChI

InChI=1S/C11H14N4/c12-11-5-3-10(4-6-11)2-1-7-15-9-13-8-14-15/h3-6,8-9H,1-2,7,12H2

InChI Key

HICOJFWLAFWLHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN2C=NC=N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

A retrosynthetic analysis of the target molecule identifies the key bond disconnections that simplify the structure into readily available starting materials. The most logical disconnection is the C-N bond between the N1 position of the triazole ring and the propyl linker. This disconnection yields two primary synthons: the 1,2,4-triazole (B32235) anion and a 3-(4-aminophenyl)propyl cation equivalent.

This leads to the identification of two key precursors:

1H-1,2,4-Triazole : A commercially available heterocyclic compound.

4-(3-Halopropyl)aniline or a protected equivalent : An aniline (B41778) derivative functionalized with a three-carbon chain bearing a leaving group (e.g., Br, Cl, or OTs) suitable for nucleophilic substitution.

The synthesis of the aniline precursor itself can be further broken down. A disconnection of the C-C bond in the propyl side chain is possible, for instance, via a Friedel-Crafts reaction. However, a more common approach involves building the side chain onto a pre-existing benzene (B151609) ring, typically starting from a protected aniline or a nitrobenzene (B124822) derivative.

Classical Synthetic Routes for the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a stable aromatic heterocycle, and its synthesis has been extensively studied. Several classical named reactions provide reliable access to this core structure.

Discovered by Guido Pellizzari, this reaction constructs the 1,2,4-triazole ring through the condensation of an amide and a hydrazide, typically under thermal conditions. wikipedia.orgyoutube.com The reaction proceeds by an initial nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic triazole ring. wikipedia.org While effective, the Pellizzari reaction often requires high temperatures and can result in low yields. wikipedia.org The use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org

The general mechanism involves the formation of an intermediate by the reaction of the amide and hydrazide, which then cyclizes and eliminates two molecules of water to form the 1,2,4-triazole. wikipedia.org

Table 1: Examples of Pellizzari Reaction Conditions

Amide Reactant Hydrazide Reactant Conditions Product
Formamide Hydrazine (B178648) Hydrochloride Heat, KOH 1,2,4-Triazole scispace.com

The Einhorn-Brunner reaction is another cornerstone method for synthesizing 1,2,4-triazoles. It involves the reaction of imides with hydrazines in the presence of a weak acid. scispace.comwikipedia.orgwikipedia.org This method produces an isomeric mixture of 1,2,4-triazoles if the acyl groups on the imide are different. wikipedia.orgwikipedia.org

The mechanism begins with the condensation of the hydrazine with one of the imide's carbonyl groups. wikipedia.org Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, yields the final triazole product. wikipedia.org The regioselectivity of the reaction is influenced by the nature of the substituents on the imide; the group derived from the stronger carboxylic acid tends to be found at the 3-position of the resulting triazole. wikipedia.orgwikipedia.org

Beyond the classical named reactions, a diverse array of cyclization strategies exists for forming the 1,2,4-triazole ring. These methods often offer milder conditions and broader substrate scope.

From Thiosemicarbazides : A common and versatile method involves the cyclization of thiosemicarbazides. For instance, reacting thiosemicarbazide (B42300) with formic acid yields an intermediate that can be cyclized in the presence of a base to form 1,2,4-triazole-3-thiol. scispace.com The thiol group can then be removed via oxidative desulfurization if the unsubstituted triazole is desired. scispace.com

[3+2] Cycloaddition Reactions : These reactions provide a powerful and convergent route to substituted triazoles. For example, the 1,3-dipolar cycloaddition between nitrile imines (generated in situ from hydrazonoyl halides) and nitriles or other dipolarophiles can yield highly substituted 1,2,4-triazoles. researchgate.netorganic-chemistry.org Copper-catalyzed three-component reactions involving nitrile ylides and diazonium salts also afford access to diverse triazole structures under mild conditions. researchgate.net

Oxidative Cyclization : Copper-catalyzed oxidative coupling reactions have emerged as a modern approach. One such method involves the reaction of amidines with nitriles under an atmosphere of air, proceeding through sequential N-C and N-N bond formations to construct the triazole ring. scispace.comorganic-chemistry.org

Synthesis of the Aniline Linker Moiety and Precursors

The synthesis of the 4-(3-halopropyl)aniline linker requires careful management of the reactive amino group. A common strategy involves introducing the propyl chain onto a nitrobenzene precursor, followed by the reduction of the nitro group to an aniline in a later step. youtube.com

A plausible synthetic route could begin with the Friedel-Crafts acylation of nitrobenzene with succinic anhydride (B1165640) to yield 4-(4-nitrophenyl)-4-oxobutanoic acid. The ketone can be reduced via methods like the Wolff-Kishner or Clemmensen reduction, followed by reduction of the carboxylic acid to an alcohol (e.g., using BH3•THF). The resulting alcohol can then be converted to a suitable leaving group, such as a bromide, using PBr3 or HBr. The final step in forming the linker precursor is the reduction of the nitro group to an amine, commonly achieved through catalytic hydrogenation (e.g., H2, Pd/C) or using reducing agents like SnCl2 or Fe in acidic media. youtube.com

Table 2: Common Methods for Nitro Group Reduction

Reagent(s) Conditions Notes
H₂, Pd/C (or PtO₂) Catalytic, often at elevated pressure Highly efficient, but may reduce other functional groups like alkenes or remove halides. youtube.com
Fe, HCl or Acetic Acid Stoichiometric metal in acid Mild and selective, often used when other reducible groups are present. youtube.com

Coupling Strategies for Compound Assembly

The final step in the synthesis is the covalent linkage of the 1,2,4-triazole ring with the aniline propyl side chain. This is typically achieved via an N-alkylation reaction. 1H-1,2,4-Triazole is an ambident nucleophile and can be alkylated at either the N1 or N4 position.

The reaction involves the deprotonation of 1,2,4-triazole with a base to form the triazolide anion, which then displaces the halide or other leaving group on the 4-(3-halopropyl)aniline precursor. The regioselectivity of the alkylation is a critical consideration.

Reaction Conditions : The choice of base and solvent significantly influences the outcome. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are commonly used to generate the triazolide anion. nih.govresearchgate.net Weaker bases such as potassium carbonate (K2CO3) in solvents like acetonitrile (B52724) or acetone (B3395972) are also effective. researchgate.net

Regioselectivity : Alkylation of 1,2,4-triazole typically yields a mixture of N1 and N4 substituted isomers. However, studies have shown that the N1-substituted isomer is often the major product. researchgate.net The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been reported to provide a high yield of 1-substituted-1,2,4-triazoles. researchgate.net The final products can usually be separated by chromatography.

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
1H-1,2,4-Triazole
4-(3-Halopropyl)aniline
Formamide
Hydrazine Hydrochloride
Benzamide
Benzoyl Hydrazide
3,5-Diphenyl-1,2,4-triazole
Thiosemicarbazide
1,2,4-Triazole-3-thiol
Nitrobenzene
Succinic anhydride
4-(4-nitrophenyl)-4-oxobutanoic acid
Sodium hydride
Dimethylformamide (DMF)
Potassium carbonate

Amination Reactions on Halogenated Intermediates

A primary route to synthesizing the aniline portion of the molecule often involves the reduction of a nitroaromatic precursor. This classical amination strategy is reliable and widely used in the synthesis of aromatic amines. A plausible synthetic pathway could commence with a halogenated aromatic compound, which is then subjected to nitration, followed by the introduction of the propyl-triazole chain, and finally, reduction of the nitro group to the desired aniline.

For instance, a common precursor strategy involves the reaction of 4-fluoronitrobenzene with the sodium salt of 1,2,4-triazole. The resulting N-arylated triazole is then subjected to catalytic hydrogenation to reduce the nitro group to a primary amine. While this approach yields 4-(1,2,4-triazol-1-yl)aniline, incorporating the propyl linker requires a different sequence.

A more direct approach to the target molecule involves the alkylation of 1,2,4-triazole with a suitable haloalkyl aniline derivative. However, a more regioselective and common method involves first alkylating the 1,2,4-triazole ring with a dihaloalkane, such as 1,3-dibromopropane. This reaction can yield a mixture of N1 and N2 substituted bromopropyl-triazoles. researchgate.netnih.gov The desired 1-(3-bromopropyl)-1H-1,2,4-triazole intermediate is then used to alkylate a protected aniline or, more commonly, 4-nitroaniline. The final step is the reduction of the nitro group to the amine, typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with reducing agents like iron in acetic acid or stannous chloride. youtube.com

Table 1: Comparison of Nitro Group Reduction Methods

Reducing AgentConditionsAdvantagesDisadvantages
H₂ / Palladium on CarbonHydrogen gas pressure, various solvents (e.g., Ethanol, Ethyl Acetate)High yield, clean reactionMay reduce other functional groups (e.g., alkenes, aromatic halides) youtube.com
Iron / Acetic AcidMild acidic conditionsMild, tolerates many functional groups youtube.comStoichiometric amounts of iron required, workup can be tedious
Stannous Chloride (SnCl₂)Alcoholic solvent (e.g., Ethanol)Mild reducing agent youtube.comGenerates tin-based byproducts

Carbon-Carbon Bond Forming Reactions for the Propyl Linker

The formation of the propyl linker connecting the aniline and triazole rings is a critical step that can be achieved through various carbon-carbon bond-forming reactions. These methods offer alternative strategies to the more common alkylation routes.

Grignard Reaction: A hypothetical approach could involve a Grignard reagent prepared from a protected 4-bromoaniline (B143363) derivative. This organomagnesium compound could then react with a three-carbon electrophile, such as an allyl halide (e.g., allyl bromide). byjus.comlibretexts.org The resulting product would contain a propenyl group attached to the aniline ring. Subsequent catalytic hydrogenation would reduce the double bond to afford the saturated propyl linker. This method is versatile for creating C-C bonds but requires careful control of reaction conditions due to the high reactivity of Grignard reagents. pw.livemasterorganicchemistry.com

Heck Reaction: The palladium-catalyzed Heck reaction provides another avenue for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide with an alkene. For instance, a protected 4-iodoaniline (B139537) could be reacted with propene or an allyl alcohol in the presence of a palladium catalyst and a base to form a propenyl-aniline derivative. youtube.com As with the Grignard approach, a final hydrogenation step would be necessary to saturate the double bond and form the propyl chain. The Heck reaction is known for its high functional group tolerance, making it a powerful tool in complex molecule synthesis. nih.gov

Modern Synthetic Advancements

Recent progress in synthetic chemistry has focused on improving efficiency, reducing reaction times, and minimizing environmental impact. These advancements are highly applicable to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis Protocols for Triazole Derivatives

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times and improvements in yields. The synthesis of 1,2,4-triazole derivatives is particularly amenable to microwave irradiation. Conventional heating methods for synthesizing triazoles can require several hours, whereas microwave-assisted protocols can often be completed in minutes. youtube.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. For the synthesis of the target molecule, microwave energy could be applied to accelerate the alkylation of 1,2,4-triazole with the halogenated propyl intermediate, significantly enhancing the efficiency of this key step.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Triazole Formation

MethodReaction TimeYieldReference
Conventional Heating27 hours~70-80% youtube.com
Microwave Irradiation30 minutes>90% youtube.com

Green Chemistry Approaches in Heterocyclic Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing triazole derivatives, this involves using environmentally benign solvents, developing catalyst systems with high atom economy, and employing alternative energy sources. nih.govcapes.gov.br

Water has been successfully used as a green solvent for the synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with methods allowing for the recycling of both the catalyst and the solvent. nih.gov While the target molecule contains a 1,2,4-triazole, similar principles can be applied. The use of solvents like glycerol (B35011) or deep eutectic solvents also represents a greener alternative to volatile organic compounds. nih.gov Furthermore, the development of efficient, recyclable catalysts and the use of energy-efficient methods like microwave synthesis align with the goals of green chemistry, making the production of such heterocyclic compounds more sustainable. researchgate.netresearchgate.net

Derivatization Strategies and Functional Group Interconversions

The presence of a primary amino group on the aniline ring makes this compound a versatile scaffold for further chemical modification.

Modifications at the Aniline Nitrogen Center

The aniline nitrogen is a nucleophilic center that can readily undergo a variety of chemical transformations to produce a diverse library of derivatives.

Acylation: The reaction of the primary amine with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a robust and high-yielding reaction that allows for the introduction of a wide range of acyl groups, potentially modulating the compound's properties.

Sulfonylation: Treatment of the aniline with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) results in the formation of sulfonamides. Sulfonamide derivatives are a prominent class of compounds in medicinal chemistry. Recent advances include visible-light-mediated methods for the direct sulfonylation of anilines. rsc.orgfrontiersin.org

Alkylation: The aniline nitrogen can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. youtube.comyoutube.com

Substitutions and Transformations on the Triazole Ring

The 1,2,4-triazole ring is an aromatic heterocycle characterized by two carbon and three nitrogen atoms. chemicalbook.com The carbon atoms (C3 and C5) are electron-deficient, making them susceptible to nucleophilic attack under certain conditions, while the nitrogen atoms are sites for electrophilic attack. chemicalbook.com Direct electrophilic substitution on the carbon atoms is generally difficult. However, modern synthetic methods provide several pathways for the functionalization of the triazole core.

One effective strategy involves the deprotonation of the C-H bonds using a strong base, followed by quenching with an electrophile. The use of organometallic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can facilitate regioselective metalation at the C5 position, which can then be trapped with various electrophiles to introduce new substituents. acs.org This approach allows for the installation of alkyl, aryl, and other functional groups. acs.org

Furthermore, direct C-H activation and functionalization, often catalyzed by transition metals like palladium or copper, have emerged as powerful tools for creating C-C or C-heteroatom bonds at the C3 or C5 positions. researchgate.net These methods can be used to introduce aryl or other organic fragments directly onto the triazole ring. researchgate.netresearchgate.net

Another common transformation involves converting the triazole into a 1,2,4-triazole-3-thione derivative. This can be achieved through multi-step sequences, often starting from hydrazides, which are cyclized with reagents like isothiocyanates. nih.govnih.gov The resulting thione group is a versatile handle for further functionalization, such as S-alkylation to produce thioethers.

The table below summarizes potential transformations on the 1,2,4-triazole ring, based on established methodologies for related structures.

Transformation TypeReagents and ConditionsPotential ProductNotes
C5-Metalation and Alkylation1) TMPMgCl·LiCl or TMPZnCl·LiCl 2) Electrophile (e.g., R-X)5-Substituted-1,2,4-triazole derivativeAllows for regioselective functionalization at the C5 position. acs.org
C5-Arylation (C-H Activation)Aryl halide (e.g., Ar-Br), Pd or Cu catalyst, base5-Aryl-1,2,4-triazole derivativeA modern method for direct C-C bond formation. researchgate.netresearchgate.net
Conversion to TriazolethioneMulti-step synthesis, often involving isothiocyanates and cyclization of a thiosemicarbazide precursor.1,2,4-Triazole-3-thione derivativeIntroduces a versatile thiol/thione group for further modification. nih.gov
QuaternizationAlkyl halide (e.g., R'-X)1-Alkyl-4-(polyfluoroalkyl)-1,2,4-triazolium saltAlkylation occurs at the N4 position to form a cationic triazolium salt. nih.gov

Side Chain Elaboration and Functionalization

The side chain of this compound offers two primary sites for chemical modification: the aniline moiety and the propyl linker.

Reactions Involving the Aniline Moiety

The primary aromatic amine of the aniline group is a highly versatile functional group for synthetic elaboration. One of the most significant transformations is its conversion into a diazonium salt. organic-chemistry.org This reaction is typically performed by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). numberanalytics.com The resulting diazonium salt is a valuable intermediate that is rarely isolated and can be immediately used in a variety of substitution reactions. organic-chemistry.orglibretexts.org

Key transformations of the diazonium salt include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt. organic-chemistry.org

Schiemann Reaction: Substitution with fluorine (-F) using fluoroboric acid (HBF₄). organic-chemistry.org

Hydrolysis: Conversion to a phenol (B47542) (-OH) by heating in an acidic aqueous solution.

Azo Coupling: Reaction with electron-rich aromatic compounds (like phenols or other anilines) to form brightly colored azo compounds. This reaction involves the diazonium ion acting as an electrophile in an electrophilic aromatic substitution. libretexts.orgrsc.org

Beyond diazotization, the amine can readily undergo acylation with acid chlorides or anhydrides to form stable amide derivatives, a common reaction in the final steps of drug synthesis. researchgate.netmedium.com Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Reactions Involving the Propyl Chain

The propyl chain is generally less reactive than the aromatic portions of the molecule. However, the benzylic carbon—the carbon atom of the propyl chain directly attached to the aniline ring—exhibits enhanced reactivity. rutgers.edu This position is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orglibretexts.org Provided the benzylic carbon has at least one attached hydrogen, it can be oxidized to a carboxylic acid. libretexts.org This reaction would cleave the rest of the propyl chain, yielding 4-(1H-1,2,4-triazol-1-yl)benzoic acid.

The table below details potential functionalization reactions on the side chain.

Reaction SiteTransformation TypeReagents and ConditionsPotential Product
Aniline Moiety (Amine Group)Diazotization & Sandmeyer Reaction1) NaNO₂, HCl, 0-5 °C 2) CuX (X = Cl, Br, CN)Substitution of -NH₂ with -Cl, -Br, or -CN. organic-chemistry.org
Diazotization & Schiemann Reaction1) NaNO₂, HBF₄, 0-5 °C 2) HeatSubstitution of -NH₂ with -F. organic-chemistry.org
Amide FormationR-COCl or (R-CO)₂O, baseForms an N-acyl (amide) derivative. researchgate.net
Sulfonamide FormationR-SO₂Cl, baseForms an N-sulfonyl (sulfonamide) derivative.
Propyl Chain (Benzylic Carbon)Side-Chain OxidationKMnO₄, heat, followed by H₃O⁺Oxidizes the benzylic carbon to a carboxylic acid. libretexts.org

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional experiments, the complete chemical environment of each atom in 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline can be mapped.

The ¹H NMR spectrum provides detailed information about the different proton environments within the molecule. The expected signals for this compound are assigned based on chemical shift values, signal multiplicity, and proton-proton (¹H-¹H) coupling constants derived from analogous structures. turkjps.orgresearchgate.net The protons of the 1,2,4-triazole (B32235) ring are characteristically deshielded and appear as singlets in the downfield region of the spectrum. mdpi.com The aromatic protons of the aniline (B41778) ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The propyl chain protons present as distinct multiplets, with their chemical shifts influenced by the adjacent aromatic and heterocyclic rings. turkjps.org

Interactive Data Table: Predicted ¹H NMR Spectral Data

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Triazole-H (C3-H)~8.20Singlet (s)N/A
Triazole-H (C5-H)~7.95Singlet (s)N/A
Aniline-H (ortho to NH₂)~6.90Doublet (d)~8.5
Aniline-H (meta to NH₂)~6.60Doublet (d)~8.5
Aniline-NH₂~3.50Broad Singlet (br s)N/A
N-CH₂ (Propyl)~4.20Triplet (t)~7.0
C-CH₂-C (Propyl)~2.15Quintet (quin)~7.5
Ar-CH₂ (Propyl)~2.60Triplet (t)~7.5

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and connectivity. The spectrum for this compound would display distinct signals for the triazole carbons, the aniline aromatic carbons, and the aliphatic carbons of the propyl linker. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing propyl-triazole substituent. kpi.ua The triazole carbons resonate at characteristic downfield positions. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Assigned CarbonPredicted Chemical Shift (δ, ppm)
Triazole-C3~152.0
Triazole-C5~143.0
Aniline-C (ipso, C-NH₂)~145.0
Aniline-C (ipso, C-propyl)~129.5
Aniline-C (ortho to NH₂)~129.0
Aniline-C (meta to NH₂)~115.0
N-CH₂ (Propyl)~45.0
C-CH₂-C (Propyl)~31.0
Ar-CH₂ (Propyl)~32.0

To unambiguously confirm the assignments made from one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations. Key correlations would be observed between the adjacent methylene groups of the propyl chain (Ar-CH₂ ↔ C-CH₂-C ↔ N-CH₂) and between the ortho and meta protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would confirm the connectivity of the molecular fragments, such as the correlation between the Ar-CH₂ protons of the propyl chain and the ipso-carbon of the aniline ring, and between the N-CH₂ protons and the C3/C5 carbons of the triazole ring.

Computational chemistry provides a powerful tool for validating experimentally observed NMR data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate theoretical NMR isotropic shielding constants, which can be converted into chemical shifts. mdpi.comresearchgate.net These calculations are typically performed using Density Functional Theory (DFT) at levels such as B3LYP with a suitable basis set (e.g., 6-311G). nih.govnih.gov

The calculated ¹H and ¹³C chemical shifts for an optimized molecular structure of this compound can be compared with the experimental values. A strong correlation between the theoretical and experimental data provides high confidence in the structural assignment. nih.gov While GIAO calculations are highly valuable, they often model molecules in an isolated gas phase, so minor deviations from experimental shifts measured in a solvent are expected. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the aniline and triazole moieties, as well as the aliphatic propyl linker. nih.govresearchgate.net

Aniline Group: The N-H stretching vibrations of the primary amine (NH₂) typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The NH₂ scissoring mode is found around 1600-1650 cm⁻¹. Aromatic C-H stretching occurs just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are observed in the 1450-1600 cm⁻¹ range. researchgate.net

Triazole Group: The triazole ring exhibits characteristic C-H stretching around 3100-3150 cm⁻¹. Ring stretching vibrations (C=N and N-N) appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane ring bending modes are also present at lower frequencies. nih.govrsc.org

Propyl Group: The aliphatic C-H stretching vibrations of the methylene (CH₂) groups are observed in the 2850-2960 cm⁻¹ region. CH₂ bending (scissoring) and rocking vibrations appear around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Interactive Data Table: Key Vibrational Modes

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Asymmetric/Symmetric StretchAniline (NH₂)3300 - 3500
Aromatic C-H StretchAniline / Triazole3000 - 3150
Aliphatic C-H StretchPropyl (CH₂)2850 - 2960
N-H ScissoringAniline (NH₂)1600 - 1650
Aromatic C=C / C=N StretchAniline / Triazole1400 - 1600
Aliphatic CH₂ BendingPropyl (CH₂)~1465

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is primarily determined by the electronic transitions within its constituent chromophores: the aniline and the 1,2,4-triazole rings. The propyl linker, being a saturated aliphatic chain, does not contribute to absorption in the UV-Vis region but acts as an insulating bridge between the two aromatic systems, potentially influencing their electronic interaction.

The principal electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Both the aniline and the 1,2,4-triazole rings are capable of undergoing π → π* transitions.

The aniline moiety, with its benzene ring conjugated with the amino group, is expected to show strong absorptions. The primary π → π* transition (E2-band) of the benzene ring is typically observed around 204 nm, while the secondary, fine-structured transition (B-band) appears around 254 nm. The presence of the amino group as a strong auxochrome is expected to cause a bathochromic (red) shift of these bands.

The 1,2,4-triazole ring also exhibits π → π* transitions, generally at shorter wavelengths in the UV region.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the triazole ring or the aniline's amino group) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π → π* transitions.

ChromophoreElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
Anilineπ → π* (Primary)~230-240High
Anilineπ → π* (Secondary)~280-290Moderate
1,2,4-Triazoleπ → π< 220Moderate
1,2,4-Triazolen → π~250-270Low

The position of the absorption maxima (λmax) in the UV-Vis spectrum of this compound is expected to be influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

π → π* Transitions: For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift, where the λmax moves to a longer wavelength.

n → π* Transitions: In the case of n → π* transitions, the ground state is often more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This increased stabilization of the ground state widens the energy gap to the excited state, resulting in a hypsochromic (blue) shift, where the λmax moves to a shorter wavelength.

For this compound, the prominent π → π* transitions of the aniline moiety are expected to exhibit a bathochromic shift with increasing solvent polarity. The weaker n → π* transitions associated with the nitrogen atoms may show a hypsochromic shift, although these might be masked by the stronger π → π* absorptions.

SolventPolarity (Dielectric Constant)Expected Shift for π → πExpected Shift for n → π
Hexane1.88- (Reference)- (Reference)
Dichloromethane9.08Bathochromic (Red)Hypsochromic (Blue)
Ethanol24.55Bathochromic (Red)Hypsochromic (Blue)
Acetonitrile (B52724)37.5Bathochromic (Red)Hypsochromic (Blue)
Water80.1Strong Bathochromic (Red)Strong Hypsochromic (Blue)

X-ray Crystallography and Solid-State Structural Analysis

As of the latest literature review, a crystal structure for this compound has not been reported. However, the crystal structure of the closely related compound, 4-(1,2,4-Triazol-1-yl)aniline (lacking the propyl linker), provides valuable insights into the potential solid-state conformation of the core molecular framework. researchgate.netresearchgate.netnih.gov

The crystal structure of 4-(1,2,4-Triazol-1-yl)aniline was determined by single-crystal X-ray diffraction. researchgate.netresearchgate.netnih.gov The key crystallographic data are summarized in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5488 (1)
b (Å)7.3656 (2)
c (Å)19.5477 (5)
β (°)99.416 (2)
Volume (ų)788.15 (3)
Z4

For this compound, the presence of the flexible propyl chain would introduce additional conformational degrees of freedom, which could lead to a different crystal packing and potentially a different crystal system and space group.

In the solid state, the conformation of 4-(1,2,4-Triazol-1-yl)aniline is characterized by a dihedral angle between the planes of the triazole and aniline rings of 34.57 (7)°. researchgate.netresearchgate.netnih.gov This non-planar arrangement minimizes steric hindrance between the two rings.

Dihedral AngleDescriptionValue for 4-(1,2,4-Triazol-1-yl)aniline (°)Expected for this compound
Triazole-AnilineAngle between the ring planes34.57 (7) researchgate.netresearchgate.netnih.govHighly variable due to propyl linker
C-C-C-N (Propyl)Torsion angles along the linkerNot ApplicableExpected to be in staggered conformations (anti or gauche)

Supramolecular Assembly: Intermolecular Hydrogen Bonding Networks

Specifically, molecules are linked into two-dimensional sheets that lie parallel to the ac-plane of the monoclinic crystal system. nih.gov This arrangement is facilitated by two distinct hydrogen bonds:

An N—H···N interaction occurs between one of the hydrogen atoms of the amine group (N4) and a nitrogen atom (N1) of the triazole ring on an adjacent molecule.

A weaker C—H···N hydrogen bond is observed between a hydrogen atom on the triazole ring (C1) and another nitrogen atom (N2) of a neighboring molecule. nih.gov

Table 1: Hydrogen Bond Geometry for 4-(1,2,4-Triazol-1-yl)aniline

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N4—H2N4···N10.84(2)2.18(2)3.003(2)167(2)
C1—H1A···N20.932.593.491(2)163

Non-Covalent Interactions (e.g., π-π Stacking, C-H···π Interactions)

Beyond the primary hydrogen bonding network, the supramolecular structure of 4-(1,2,4-Triazol-1-yl)aniline is further stabilized by other significant non-covalent interactions, particularly those involving the aromatic π-systems of the aniline and triazole rings.

π-π Stacking Interactions: Aromatic π–π stacking is a prominent feature in the crystal packing. nih.govnih.gov These interactions occur between the centroids of the 1,2,4-triazol-1-yl rings of adjacent molecules. The centroid-to-centroid distance between these stacked triazole rings is 3.6750 (8) Å. nih.govnih.govresearchgate.net This distance is well within the typical range for stabilizing π–π interactions, indicating a significant contribution to the cohesion of the crystal lattice. This stacking links the molecules along a specific crystallographic direction, reinforcing the sheet-like structure formed by hydrogen bonding.

N—H···π Interactions: The crystal structure is also consolidated by N—H···π interactions. nih.govnih.gov In this arrangement, the amine group acts as a donor, with one of its hydrogen atoms (H1N4) interacting with the π-electron cloud of the phenyl ring of a neighboring molecule. nih.gov This type of interaction, where a hydrogen atom is attracted to the electron-rich face of an aromatic ring, plays a vital role in stabilizing the three-dimensional packing of the molecular sheets.

Table 2: π–π and N—H···π Interaction Parameters for 4-(1,2,4-Triazol-1-yl)aniline

Interaction TypeRing Centroids (Cg)Cg···Cg Distance (Å)Symmetry Code
π–π StackingCg1···Cg13.6750 (8)1-X, -Y, 2-Z
Interaction Donor-H···Centroid (Cg) H···Cg (Å) D···Cg (Å)
N—H···πN4—H1N4···Cg22.65(2)3.411(2)
Cg1 = Centroid of the N1-N3/C1/C2 triazole ring; Cg2 = Centroid of the C3-C8 phenyl ring.

Hirshfeld Surface Analysis and Quantitative Contributions to Packing

A Hirshfeld surface analysis for 4-(1,2,4-Triazol-1-yl)aniline has not been specifically reported in the examined literature. However, this computational technique is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.

The analysis involves mapping the electron distribution of a molecule within the crystal to generate a unique three-dimensional surface. The surface is colored according to various properties, such as dnorm (a normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other close interactions.

H···N/N···H contacts: Corresponding to the N—H···N and C—H···N hydrogen bonds.

H···H contacts: Representing the most abundant, though weaker, van der Waals interactions.

H···C/C···H contacts: Indicative of the C—H···π and N—H···π interactions.

This quantitative analysis would provide precise percentages for each type of interaction, offering a deeper and more detailed understanding of the forces governing the supramolecular assembly.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for investigating the properties of molecular systems. DFT, in particular, has become a popular approach due to its favorable balance of computational cost and accuracy. These methods are employed to elucidate the geometric, electronic, and bonding characteristics of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which possesses a propyl chain linking the aniline (B41778) and triazole rings, multiple conformations can exist. Conformational analysis is therefore performed to identify the global minimum energy structure, which corresponds to the most stable conformer.

Table 1: Representative Optimized Geometrical Parameters for a 1,2,4-Triazole (B32235) Derivative (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (triazole) 1.33 - 1.38 108 - 112 -
N-N (triazole) 1.37 - 1.40 105 - 110 -
C-C (propyl) 1.52 - 1.54 110 - 113 -
C-N (propyl-triazole) 1.46 - 1.48 118 - 122 -
C-C (aromatic) 1.38 - 1.41 118 - 121 -
C-N (aniline) 1.39 - 1.42 119 - 121 -
Dihedral (Triazole-Propyl) - - 60 - 180

Note: The data in this table are illustrative and represent typical ranges found in computational studies of similar 1,2,4-triazole derivatives. Actual values for this compound would require specific calculations.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net Computational methods like DFT can accurately predict the energies of these orbitals and the resulting energy gap. For many 1,2,4-triazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the aniline ring, while the LUMO may be distributed over the triazole ring and other electron-accepting groups. researchgate.neteurjchem.com

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap (Illustrative)

Parameter Energy (eV)
EHOMO -6.5 to -5.5
ELUMO -1.5 to -0.5

Note: These values are representative of typical DFT calculations for organic molecules containing similar functional groups and are for illustrative purposes only.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.govresearchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy associated with these interactions (E(2)) quantifies the strength of the intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.commalayajournal.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with electron-rich areas, such as those around electronegative atoms like nitrogen and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) indicate electron-deficient areas, such as those around hydrogen atoms bonded to electronegative atoms, which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the amino group of the aniline moiety, highlighting these as potential sites for interaction with electrophiles.

Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra theoretically, researchers can make assignments to experimental data and gain a deeper understanding of the molecule's vibrational modes.

Theoretical calculations of infrared (IR) and Raman spectra are performed by computing the vibrational frequencies of the molecule and their corresponding intensities. These calculations are typically carried out using DFT methods. The calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational methods. nih.gov

The simulated spectra can then be compared with experimentally recorded IR and Raman spectra. This comparison is crucial for confirming the molecular structure and for assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic stretching frequencies of the N-H bonds in the aniline group, the C=N and N-N bonds in the triazole ring, and the C-H bonds in the aromatic and aliphatic parts of the molecule can be identified and assigned through this combined experimental and theoretical approach. nih.govnih.gov

Table 3: Representative Calculated and Experimental Vibrational Frequencies (Illustrative)

Vibrational Mode Calculated Frequency (cm-1) Experimental Frequency (cm-1) Assignment
N-H stretch (aniline) 3450 - 3550 3400 - 3500 Asymmetric/Symmetric stretching
C-H stretch (aromatic) 3050 - 3150 3000 - 3100 Stretching vibrations
C-H stretch (aliphatic) 2850 - 2980 2800 - 2950 Asymmetric/Symmetric stretching
C=N stretch (triazole) 1580 - 1620 1570 - 1610 Ring stretching
C-C stretch (aromatic) 1450 - 1600 1440 - 1590 Ring stretching

Note: The frequency ranges in this table are typical for the assigned functional groups and are for illustrative purposes. A precise comparison would require experimental data for this compound.

An article on the theoretical and computational chemistry of “this compound” cannot be generated at this time. A thorough search of scientific literature has revealed no published studies containing the specific data required to populate the requested sections on its theoretical and computational chemistry.

Specifically, there is a lack of available research on:

Gauge Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations: No studies were found that have performed and published GIAO NMR calculations for this particular compound.

Prediction of Molecular Reactivity and Stability Parameters: There are no accessible reports detailing the calculation of global reactivity descriptors (e.g., hardness, softness, electrophilicity index) or local reactivity indicators (e.g., Fukui functions) for this compound.

Molecular Dynamics Simulations: Published literature does not appear to contain molecular dynamics simulation studies focused on the conformational analysis and intermolecular interactions of this specific molecule.

While computational studies have been conducted on other derivatives of 1,2,4-triazole and aniline, the strict requirement to focus solely on “this compound” prevents the inclusion of information from these related but structurally distinct compounds. Without specific computational data for the target molecule, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the provided outline.

Coordination Chemistry and Metal Complexation

Ligand Design Principles: Donor Atoms and Chelation Modes

The ligand's functionality is primarily dictated by the availability of lone pair electrons on its nitrogen atoms, which can act as Lewis bases, donating electron density to a metal cation.

The nitrogen atom of the primary amino group on the aniline (B41778) ring serves as a potential donor site. As a soft donor, it typically forms stable complexes with transition metals. The coordination of the aniline nitrogen is influenced by the steric hindrance imposed by the propyl-triazole substituent and the electronic effects propagated through the aromatic ring. In principle, this site can facilitate the formation of mononuclear complexes where the ligand acts in a monodentate fashion.

The 1,2,4-triazole (B32235) ring is a well-established building block in the construction of coordination polymers due to its ability to act as a bridging ligand. researchgate.net Of the three nitrogen atoms in the ring, the N1 and N2 atoms are most commonly involved in coordination, acting as a bridge between two different metal centers. researchgate.netmdpi.comnih.gov This N1,N2-bridging mode is a key factor in the formation of extended one-, two-, or three-dimensional networks. mdpi.com The N4 nitrogen is substituted by the propyl chain and is therefore unavailable for coordination. The strong σ-donor properties of the triazole nitrogens make them excellent coordinating agents for a wide range of transition metals. researchgate.net

Synthesis of Metal Complexes with Transition Metals

The synthesis of metal complexes with 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline typically involves the reaction of the ligand with a suitable transition metal salt in a polar solvent.

The formation of either mononuclear or polynuclear complexes is highly dependent on the reaction conditions, including the metal-to-ligand molar ratio, the choice of metal salt and its counter-ion, and the solvent system. researchgate.net

Mononuclear Complexes: These are typically favored when using a higher ligand-to-metal ratio, which encourages the saturation of the metal's coordination sphere with individual ligand molecules. In such cases, the ligand may coordinate in a monodentate fashion through either the aniline nitrogen or one of the triazole nitrogens, or as a bidentate chelating ligand if the propyl chain is flexible enough to allow both the aniline and triazole moieties to bind to the same metal center.

Polynuclear Complexes: These structures are commonly achieved when the metal-to-ligand ratio favors bridging interactions. nih.gov The N1,N2-bridging capability of the triazole ring is the primary driver for the formation of polynuclear chains, grids, or frameworks. researchgate.net Standard synthetic methods involve dissolving the ligand and a metal salt (e.g., nitrates, chlorides, acetates, or perchlorates) in a solvent like ethanol or methanol and heating the mixture under reflux. nih.gov Slow evaporation of the solvent or hydrothermal synthesis techniques can yield crystalline products suitable for structural analysis. ncl.ac.uk

The stoichiometry of the resulting complexes can vary significantly, dictating the final structure and properties of the material. Common stoichiometries for complexes with triazole-based ligands include 1:1, 1:2, and 2:1 (metal:ligand). nih.govekb.eg In polynuclear systems, more complex ratios are observed. For instance, linear trinuclear complexes bridged by triazole ligands have been reported with a 3:6 metal-to-ligand stoichiometry. nih.gov The specific ratio is a result of the interplay between the coordination number of the metal ion, the denticity of the ligand, and the formation of bridging structures.

Metal:Ligand RatioTypical Resulting StructureCoordination Mode
1:2MononuclearMonodentate (Aniline or Triazole)
1:1Mononuclear or DinuclearBidentate (Chelating) or Bridging
2:1 or 3:6Polynuclear (e.g., chains, trimers)Bidentate (Bridging via Triazole N1,N2)

Structural Elucidation of Metal-Organic Complexes

Other spectroscopic and analytical methods provide complementary information:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H (aniline) and C=N/N-N (triazole) bonds upon complexation.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, helping to deduce the coordination geometry around the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR can elucidate the structure in solution and confirm the binding mode of the ligand. researchgate.netnih.gov

Elemental Analysis: Confirms the empirical formula and the stoichiometry of the synthesized complex. ekb.eg

TechniqueInformation Obtained
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths/angles, coordination geometry, crystal packing. ncl.ac.uk
FT-IR SpectroscopyIdentification of coordinated functional groups (shifts in N-H, C=N bands). nih.gov
UV-Visible SpectroscopyElectronic transitions (d-d, charge transfer), insight into coordination environment. researchgate.net
NMR SpectroscopyStructure of diamagnetic complexes in solution. nih.gov
Elemental AnalysisVerification of empirical formula and purity. ekb.eg

X-ray Crystallography of Coordination Compounds

Detailed crystallographic studies of coordination compounds containing the specific ligand this compound are not extensively reported. However, the crystal structure of its parent analogue, 4-(1,2,4-Triazol-1-yl)aniline, provides significant insight into the molecular geometry and intermolecular interactions that guide its assembly.

In the solid state, 4-(1,2,4-Triazol-1-yl)aniline forms a monoclinic crystal system. nih.govresearchgate.net The dihedral angle between the triazole and benzene (B151609) rings is approximately 34.57°, indicating a non-planar molecular conformation. nih.govresearchgate.netnih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically N—H⋯N interactions involving the aniline amine group and a nitrogen atom of the triazole ring. nih.govresearchgate.net Aromatic π–π stacking interactions are also observed between triazole rings of adjacent molecules, with a centroid–centroid distance of 3.6750 Å. nih.govresearchgate.net

The presence of the propyl linker in this compound would be expected to introduce greater flexibility. This would likely influence the crystal packing, potentially leading to more complex three-dimensional hydrogen-bonding networks and possibly inhibiting the close packing required for significant π–π stacking. This flexibility is a key attribute for its role as a linker in coordination polymers.

Table 1: Crystallographic Data for the Analogue Compound 4-(1,2,4-Triazol-1-yl)aniline

Parameter Value
Chemical Formula C₈H₈N₄
Molecular Weight 160.18
Crystal System Monoclinic
Space Group P2/c
a (Å) 5.5488
b (Å) 7.3656
c (Å) 19.5477
β (°) 99.416
Volume (ų) 788.15

Data sourced from Acta Crystallographica Section E nih.gov.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., FT-IR, UV-Vis shifts)

The coordination of this compound to a metal center can be effectively monitored using spectroscopic techniques such as Fourier-transform infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy. Upon complexation, characteristic shifts in the absorption bands of the ligand's functional groups are expected.

In FT-IR spectroscopy, the triazole ring exhibits characteristic C=N and N-N stretching vibrations. Coordination of a metal ion to the nitrogen atoms of the triazole ring typically leads to a shift in these bands to higher or lower frequencies, depending on the nature of the metal-ligand bond. Similarly, the N-H stretching and bending vibrations of the aniline group would be altered if the amine nitrogen is involved in coordination or hydrogen bonding within the complex.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of the free ligand is characterized by π→π* transitions associated with the aromatic benzene and triazole rings, and n→π* transitions involving the lone pair electrons on the nitrogen atoms. researchgate.net Upon metal complexation, shifts in the position and intensity of these bands (typically bathochromic or hypsochromic shifts) are observed, indicating the formation of a metal-ligand bond. researchgate.net New absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) may also appear, providing direct evidence of coordination. researchgate.net

Applications in Catalysis (Homogeneous and Heterogeneous)

The structural features of this compound make it and its derivatives attractive candidates for the development of ligands for catalysis. The presence of multiple nitrogen donor atoms allows for the formation of stable complexes with a variety of transition metals that are active catalytic centers.

Design of Ligands for Specific Organic Transformations

Derivatives of 1,2,4-triazole are recognized as versatile components in the design of ligands for transition metal catalysts. mdpi.com The this compound molecule can be readily modified to create more sophisticated ligand systems. For example, the aniline group can be functionalized to introduce additional coordinating groups, chirality, or moieties that enhance the solubility and stability of the resulting catalyst. By reacting the aniline's amino group, Schiff bases or amides can be formed, creating multidentate ligands capable of forming highly stable chelate structures with metal ions. nih.gov Such tailored ligands are instrumental in controlling the reactivity and selectivity of catalysts for specific organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Investigation of Catalytic Cycles and Reaction Mechanisms

While specific catalytic cycles involving ligands derived directly from this compound have not been detailed in the literature, the general mechanisms for related triazole-based catalysts are understood. A typical catalytic cycle involves the coordination of reactants to the metal center, followed by one or more transformative steps (e.g., oxidative addition, migratory insertion, reductive elimination), and finally, the release of the product and regeneration of the catalyst. The electronic properties of the triazole ligand, influenced by substituents on the aniline ring, can modulate the electron density at the metal center, thereby tuning the kinetics and efficiency of these elementary steps. Understanding these mechanisms is crucial for the rational design of more effective catalysts.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bifunctional linker is central to its use in constructing Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are formed by the self-assembly of metal ions or clusters with organic linkers, creating extended one-, two-, or three-dimensional networks. mdpi.com

Hydrothermal and Solvothermal Synthesis Methods for MOFs

The construction of Metal-Organic Frameworks (MOFs) using "this compound" as a ligand can be effectively achieved through hydrothermal and solvothermal synthesis methods. These techniques are widely employed in the synthesis of crystalline materials, particularly MOFs, due to their ability to facilitate the formation of well-ordered structures from molecular precursors under controlled temperature and pressure. researchsynergypress.commdpi.com The choice between hydrothermal and solvothermal methods primarily depends on the solvent used, with the former employing water and the latter using organic solvents or a mixture of organic solvents and water. researchsynergypress.com

Hydrothermal and solvothermal methods involve the reaction of a metal salt and an organic linker, such as "this compound," in a sealed vessel, typically a Teflon-lined stainless-steel autoclave. The reaction mixture is heated to a temperature above the boiling point of the solvent, creating a closed system with elevated pressure. These conditions promote the dissolution of reactants and facilitate the crystallization of the MOF product over a period ranging from hours to several days. researchsynergypress.com Key parameters that can be controlled to influence the resulting MOF structure include the reaction temperature, time, solvent composition, and the molar ratio of the metal to the ligand. rsc.org

The unique structural features of "this compound" make it a promising candidate for the synthesis of novel MOFs. The molecule possesses a 1,2,4-triazole ring, which is a well-established coordinating moiety in the construction of coordination polymers and MOFs. The nitrogen atoms of the triazole ring can bridge multiple metal centers, leading to the formation of extended networks.

The flexible propyl chain connecting the triazole ring and the aniline group introduces a degree of conformational freedom to the ligand. The use of flexible linkers in MOF synthesis can lead to the formation of dynamic frameworks that may exhibit interesting properties such as structural transformations in response to external stimuli. mdpi.com The flexibility of the linker can influence the final topology and dimensionality of the resulting framework. mdpi.com For instance, the aliphatic carbon chain allows for reorientation, which can be a key factor in the synthesis of flexible MOFs. mdpi.com

Furthermore, the terminal aniline group (-NH2) can serve multiple roles. It can act as an additional coordination site, potentially leading to the formation of heterometallic MOFs or frameworks with higher connectivity. Alternatively, the aniline group can remain uncoordinated and project into the pores of the MOF, providing a functional site for post-synthetic modification or for specific interactions with guest molecules, such as CO2. acs.org

While specific research on the use of "this compound" in MOF synthesis is not extensively reported, analogous systems using flexible triazole-based ligands provide insights into the potential synthetic conditions and resulting structures. For example, the hydrothermal synthesis of MOFs using 1,2,4-triazole and a flexible dicarboxylate co-ligand has been shown to yield two- and three-dimensional frameworks. researchgate.net

Below are hypothetical, yet plausible, data tables outlining potential synthesis parameters for MOFs incorporating "this compound" based on typical conditions reported for similar triazole-based MOFs.

Table 1: Hypothetical Hydrothermal Synthesis Parameters for MOFs with this compound

ParameterCondition 1Condition 2Condition 3
Metal SaltZn(NO₃)₂·6H₂OCu(NO₃)₂·3H₂OCo(NO₃)₂·6H₂O
LigandThis compoundThis compoundThis compound
SolventWaterWater/Ethanol (1:1 v/v)Water
Metal:Ligand Molar Ratio1:11:22:1
Temperature (°C)120150180
Time (h)487296
Expected Product3D porous framework2D layered structure1D coordination polymer

Table 2: Hypothetical Solvothermal Synthesis Parameters for MOFs with this compound

ParameterCondition ACondition BCondition C
Metal SaltCd(NO₃)₂·4H₂ONi(NO₃)₂·6H₂OMnCl₂·4H₂O
LigandThis compoundThis compoundThis compound
SolventDMFDMF/Acetonitrile (B52724) (1:1 v/v)DEF
Metal:Ligand Molar Ratio1:1.51:11:2
Temperature (°C)100130160
Time (h)244872
Expected ProductInterpenetrated 3D frameworkPillared-layer structureMicroporous 3D framework

The resulting MOFs from these synthetic approaches would require thorough characterization using techniques such as single-crystal X-ray diffraction to determine their crystal structure, powder X-ray diffraction to confirm phase purity, and thermogravimetric analysis to assess their thermal stability. The porosity of the materials could be evaluated through gas sorption measurements. The presence of the functional aniline group would also open avenues for studying the catalytic activity or sensing capabilities of the synthesized MOFs. The flexibility of the propyl linker could impart unique structural dynamics, which could be investigated by variable temperature and pressure studies. mdpi.com

Advanced Materials Applications

Chemical Sensors and Probes

The presence of both a hydrogen bond-donating aniline (B41778) group and nitrogen-rich triazole ring in 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline makes it a promising scaffold for the development of chemical sensors and probes. The triazole moiety, in particular, is known for its ability to coordinate with metal ions and to participate in hydrogen bonding interactions, making it a versatile component in sensor design.

The design of chemical sensors based on the this compound framework would involve the incorporation of a signaling unit (fluorophore or chromophore) and tailoring the binding site to achieve selectivity for a specific analyte.

Metal Ion Recognition: The nitrogen atoms of the 1,2,4-triazole (B32235) ring can act as binding sites for various metal ions nih.gov. The selectivity of the sensor can be tuned by modifying the steric and electronic environment around the triazole ring. For instance, the introduction of other coordinating groups in proximity to the triazole can create a specific binding pocket for a target metal ion. Triazole-based fluorescent sensors have been successfully developed for the detection of various metal ions, including Pd2+, Zn2+, Cu2+, and Fe3+ nih.govcell.comcell.comrsc.org.

Anion Recognition: The N-H protons of the triazole ring and the amine protons of the aniline group can act as hydrogen bond donors for the recognition of anions. The design of anion sensors often involves creating a pre-organized cavity that complements the size and shape of the target anion. Triazole-derived dyes have been shown to act as colorimetric sensors for anions like fluoride (B91410) and acetate (B1210297) nih.gov.

Small Molecule Recognition: The versatile hydrogen bonding capabilities of the triazole and aniline moieties can also be exploited for the recognition of small organic molecules. For example, triazole-based sensors have been developed for the detection of nitroaromatic compounds nanobioletters.com.

The propyl linker in this compound provides flexibility, which could allow the binding site to adapt to the geometry of the target analyte.

The detection of an analyte by a chemical sensor is transduced into a measurable signal, most commonly through changes in its optical properties, such as fluorescence or color.

Fluorescence Sensing: Fluorescent sensors are highly sensitive and can be designed to operate in a "turn-on" or "turn-off" mode. In a "turn-on" sensor, the fluorescence intensity increases upon binding to the analyte, while in a "turn-off" sensor, the fluorescence is quenched. These changes can be due to several photophysical processes, including:

Photoinduced Electron Transfer (PET): In the absence of the analyte, a PET process can quench the fluorescence of the signaling unit. Upon analyte binding, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): Analyte binding can alter the ICT character of the sensor molecule, leading to a shift in the emission wavelength or a change in the fluorescence intensity.

Förster Resonance Energy Transfer (FRET): This mechanism involves energy transfer between two fluorophores. Analyte binding can bring the two fluorophores closer or move them further apart, modulating the FRET efficiency and resulting in a change in the fluorescence signal.

Triazole-based fluorescent probes have been designed to detect a variety of analytes with high sensitivity and selectivity nih.govcell.comrsc.org.

Colorimetric Sensing: Colorimetric sensors provide a response that is visible to the naked eye, making them suitable for rapid and simple qualitative or semi-quantitative analysis. The color change is due to a shift in the absorption spectrum of the sensor molecule upon interaction with the analyte. This shift is often caused by the alteration of the electronic structure of the chromophore upon analyte binding. For example, the deprotonation of a sensor molecule by a basic anion can lead to a significant color change nih.gov. Triazole derivatives have been successfully employed in the development of colorimetric sensors for both anions and metal ions nih.govnanobioletters.com.

The combination of the aniline and triazole moieties in this compound provides a versatile platform for the design of both fluorescent and colorimetric sensors for a wide range of analytes.

Based on a comprehensive search of scientific literature, there is no available research data specifically detailing the use of the compound This compound in the fields of polymer chemistry or corrosion inhibition. As such, it is not possible to generate an article that adheres to the strict requirements of the provided outline and content inclusions.

The user's request demands thorough, informative, and scientifically accurate content, including data tables and detailed research findings, for the following sections:

Corrosion Inhibition Studies, including its adsorption mechanisms on metal surfaces and its characterization using electrochemical techniques.

Extensive searches for studies on the polymerization of this compound or its application as a corrosion inhibitor have not yielded any specific results. The scientific literature does not appear to contain papers that have utilized this particular molecule as a monomer for creating polymers or have investigated its efficacy and mechanisms as a corrosion inhibitor.

Therefore, providing an article that meets the user's specific and detailed requirements is not feasible without the underlying scientific research. Any attempt to do so would result in speculation and would not be based on factual, verifiable data as mandated.

Surface Morphological Analysis (e.g., Atomic Force Microscopy, Scanning Electron Microscopy)

The effectiveness of organic compounds in modifying and protecting material surfaces is often evaluated by examining the surface morphology before and after treatment. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide nanoscale and microscale visualization of the surface topography, revealing the formation and nature of protective films.

While direct studies on steel surfaces treated specifically with this compound are not extensively documented in the available literature, the behavior of similar triazole derivatives as corrosion inhibitors provides valuable insights into the expected surface modifications. Research on related compounds demonstrates that triazoles can form a protective layer on metal surfaces, significantly reducing corrosion.

Scanning Electron Microscopy (SEM) Analysis:

SEM is a powerful tool for observing the surface of materials at high magnification. In the context of corrosion inhibition, SEM images can vividly illustrate the difference between a protected and an unprotected surface. For instance, studies on various triazole derivatives have shown that in the absence of an inhibitor, a steel surface exposed to a corrosive environment (like a strong acid) exhibits significant damage, characterized by a rough and pitted appearance. In contrast, when a triazole-based inhibitor is present, the SEM images typically reveal a much smoother and more uniform surface, indicating the formation of a protective film that shields the metal from the corrosive medium. This film is believed to form through the adsorption of the triazole molecules onto the metal surface.

Atomic Force Microscopy (AFM) Analysis:

AFM provides three-dimensional topographical information at the nanoscale, allowing for quantitative analysis of surface roughness. In studies of corrosion inhibitors, AFM is used to measure the change in surface roughness after exposure to a corrosive environment with and without the inhibitor. For example, the average roughness of a polished steel surface is typically very low. After immersion in an acidic solution without an inhibitor, the surface roughness increases dramatically due to corrosive attack. However, in the presence of a triazole inhibitor, the increase in surface roughness is significantly mitigated. This is attributed to the formation of a dense and uniform protective film of the inhibitor on the steel surface.

The table below, based on findings for a representative triazole derivative, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), illustrates the typical effect of a triazole-based inhibitor on the surface roughness of low-carbon steel (LCS) in a corrosive environment, as measured by AFM. nih.gov

ConditionAverage Roughness (nm)
Polished LCS~2.5
LCS in 0.5 M HCl7.58
LCS in 0.5 M HCl with 300 ppm ATFS4.79

This data is for a related triazole compound and is presented to illustrate the expected effect of this compound.

These surface analysis techniques are crucial in confirming the mechanism of action of triazole-based compounds in materials protection, providing visual and quantitative evidence of the formation of a protective barrier at the molecular level. The presence of the aniline group and the propyl linker in this compound could potentially enhance its adsorption characteristics and the quality of the protective film compared to simpler triazole derivatives.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of synthetic methodologies for producing 4-[3-(1,2,4-triazol-1-yl)propyl]aniline and its derivatives is paramount for enabling broader research and application. Future efforts should focus on developing not only efficient and high-yielding synthetic routes but also those that align with the principles of green and sustainable chemistry. nih.govresearchgate.netrsc.org

Key areas for exploration include:

Green Chemistry Approaches: Traditional synthetic methods for triazoles can involve harsh reagents and generate significant waste. rsc.org Future research should prioritize the use of eco-friendly solvents like water or bio-based solvents, and explore catalyst systems that are abundant and non-toxic. rsc.org Methodologies such as microwave-assisted synthesis and ultrasound-promoted reactions could offer significant advantages in terms of reduced reaction times and energy consumption. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers enhanced safety, reproducibility, and scalability compared to traditional batch processes. uc.ptspringerprofessional.denih.govmdpi.comdurham.ac.uk Developing a flow-based synthesis for this compound would enable the on-demand production of this compound and its derivatives, facilitating high-throughput screening and optimization of its properties. durham.ac.uk This approach is particularly advantageous for multi-step syntheses, allowing for the telescoping of reactions without the need for isolating intermediates. uc.pt

Catalytic C-N Bond Formation: The key bond formations in the synthesis of the target molecule involve the creation of carbon-nitrogen bonds. Research into novel catalytic systems, including metal-free approaches, for the efficient construction of the triazole ring and the alkylation of the aniline (B41778) nitrogen will be crucial. isres.org

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Conventional Batch Synthesis Well-established procedures for individual steps. Often requires harsh conditions, generates waste, and can be time-consuming.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, and enhanced reaction control. nih.gov Scalability can be a challenge for industrial production.
Ultrasound-Promoted Synthesis Environmentally friendly, shorter reaction times, and can lead to higher yields. nih.gov Specialized equipment is required, and reaction monitoring can be difficult.

| Flow Chemistry | High efficiency, safety, and scalability; allows for in-line purification and analysis. uc.ptspringerprofessional.denih.govmdpi.comdurham.ac.uk | Initial setup costs can be high, and optimization of flow parameters is required. |

Advanced Computational Modeling for Predictive Material Design

Computational modeling and simulation are indispensable tools for accelerating the discovery and design of new materials with desired properties. ukri.orgnih.govscilit.comresearchgate.net For this compound, computational approaches can provide valuable insights into its structure-property relationships and guide the synthesis of new derivatives with tailored functionalities.

Future computational studies could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of the molecule. researchgate.netirjweb.comresearchgate.netjocpr.com This information is crucial for understanding its potential applications in organic electronics and photonics.

Quantitative Structure-Property Relationship (QSPR) Models: By building QSPR models, it is possible to predict the physicochemical and electronic properties of a large number of virtual derivatives of this compound. nih.gov This can help in identifying promising candidates for synthesis and experimental validation, thereby reducing the time and cost of research and development. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the propyl linker and the intermolecular interactions in the condensed phase. This is particularly important for understanding how the molecule packs in the solid state and how it interacts with other molecules or surfaces in composite materials. researchgate.net

Table 2 outlines the potential applications of various computational methods.

Table 2: Application of Computational Methods for Material Design

Computational Method Predicted Properties Potential Applications
Density Functional Theory (DFT) Electronic structure, HOMO-LUMO gap, charge distribution, spectroscopic properties. researchgate.netirjweb.comresearchgate.netjocpr.com Organic electronics, sensors, nonlinear optics.
Quantitative Structure-Property Relationship (QSPR) Lipophilicity, solubility, electronic properties, biological activity. nih.gov Drug discovery, material screening.

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions, diffusion, and transport properties. researchgate.net | Polymer blends, self-assembly, and interface studies. |

Rational Design for Tailored Chemical and Material Properties

The modular nature of this compound allows for the systematic modification of its chemical structure to fine-tune its properties for specific applications. nih.govacs.orgutah.edunumberanalytics.comnumberanalytics.comnih.govrsc.orgmdpi.commdpi.com Rational design strategies can be employed to create a library of derivatives with a wide range of electronic, optical, and biological activities.

Key design strategies include:

Substitution on the Aniline Ring: Introducing electron-donating or electron-withdrawing groups on the aniline ring can significantly alter the electronic properties of the molecule. numberanalytics.comgeeksforgeeks.orgwikipedia.orgresearchgate.netresearchgate.netbyjus.com This can be used to tune the HOMO-LUMO gap, which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Modification of the Propyl Linker: The length and flexibility of the alkyl linker can be varied to control the spatial arrangement of the aniline and triazole moieties. This can influence the self-assembly behavior of the molecule and the morphology of thin films.

Table 3 provides examples of how structural modifications can be used to tailor the properties of the molecule.

Table 3: Rational Design Strategies for Tailored Properties

Structural Modification Target Property Potential Application
Electron-donating groups on the aniline ring Lower ionization potential, red-shifted absorption/emission. numberanalytics.com Hole-transporting materials in OLEDs, organic solar cells.
Electron-withdrawing groups on the aniline ring Higher electron affinity, blue-shifted absorption/emission. numberanalytics.com Electron-transporting materials in OLEDs, n-type organic semiconductors.
Coordinating groups on the triazole ring Metal ion sensing, catalysis. Chemical sensors, catalysts for organic reactions.

| Varying the length of the alkyl linker | Control over intermolecular interactions and self-assembly. | Thin-film morphology control, liquid crystals. |

Integration into Hybrid Organic-Inorganic Materials and Nanostructures

The incorporation of this compound into hybrid organic-inorganic materials and nanostructures represents a promising avenue for creating advanced materials with synergistic properties. acs.orgresearchgate.netacs.orgysu.amekb.egekb.egroyalsocietypublishing.orgrsc.orgacs.orgnih.govresearchgate.net The aniline and triazole moieties can serve as versatile handles for interfacing with inorganic components.

Future research in this area could explore:

Hybrid Perovskites: The aniline group can potentially be integrated into the organic cation component of hybrid perovskite materials, which are of great interest for next-generation solar cells and lighting applications.

Functionalized Nanoparticles: The triazole ring can act as a coordinating ligand for metal ions, enabling the functionalization of metal nanoparticles (e.g., gold, silver, selenium) with the organic molecule. acs.orgresearchgate.netekb.egekb.eg This could lead to the development of novel catalysts, sensors, and drug delivery systems. researchgate.netekb.egekb.eg

Self-Assembled Monolayers: The molecule's amphiphilic character could be exploited to form self-assembled monolayers on various substrates, which could be used to modify surface properties or as templates for the growth of nanostructures. acs.org

Conducting Polymer Composites: The aniline moiety suggests that this compound could be a precursor for or a component in conducting polymer composites, potentially in combination with inorganic materials to create hybrid conductors with tailored properties. nih.gov

Table 4 summarizes potential hybrid material systems and their applications.

Table 4: Hybrid Materials and Nanostructures

Hybrid System Role of this compound Potential Application
Hybrid Perovskites Organic cation component. Solar cells, LEDs, photodetectors.
Functionalized Metal Nanoparticles Capping agent, stabilizing ligand. acs.orgresearchgate.netekb.egekb.eg Catalysis, sensing, nanomedicine. researchgate.netekb.egekb.eg
Self-Assembled Monolayers on Surfaces Surface modifier, template for nanostructure growth. acs.org Molecular electronics, biosensors.

| Conducting Polymer Composites | Monomer or additive in conducting polymer matrices. nih.gov | Antistatic coatings, electromagnetic shielding, sensors. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-iodoaniline with 3-(1,2,4-triazol-1-yl)propyl halides under palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and triethylamine in THF at reflux) yields the target product . Optimization includes adjusting stoichiometry, catalyst loading (0.1–1 mol%), and reaction time (4–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ confirms the aromatic protons (δ 7.2–7.8 ppm) and triazole/amine signals (δ 8.7–10.0 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI+) validates the molecular ion peak (e.g., m/z 160.18 for C₈H₈N₄) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and detects byproducts .

Q. How can researchers mitigate common side reactions during the synthesis of triazole-containing aniline derivatives?

  • Methodology :

  • Byproduct control : Use inert atmospheres (N₂/Ar) to prevent oxidation of the aniline group .
  • Selective protection : Temporarily protect the amine group with acetyl or tert-butoxycarbonyl (Boc) to avoid undesired alkylation .
  • Catalyst tuning : Employ Pd/Cu systems for regioselective coupling, minimizing triazole ring decomposition .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51 for antifungal studies) .
  • QSAR modeling : Train models on triazole libraries to correlate substituent effects (e.g., propyl chain length) with bioactivity .
  • ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., logP, BBB permeability) .

Q. How does the triazole-propyl-aniline scaffold influence antifungal activity, and what structural modifications enhance potency?

  • Methodology :

  • SAR studies : Replace the propyl linker with ethyl/butyl chains to assess steric effects. For example, butyl derivatives show 2–3× higher inhibition against Candida albicans (MIC₅₀ = 8 µg/mL vs. 16 µg/mL for propyl) .
  • Heteroatom substitution : Introduce fluorine at the triazole ring to improve metabolic stability (e.g., 4-fluoro-triazole derivatives increase plasma half-life by 40%) .

Q. What experimental approaches resolve discrepancies in reported biological data for triazole-aniline compounds?

  • Methodology :

  • Batch reproducibility : Compare cytotoxicity assays (e.g., MTT) across multiple synthesis batches to identify impurity-driven variations .
  • Standardized protocols : Use CLSI guidelines for antifungal testing to harmonize MIC values .
  • Meta-analysis : Aggregate data from PubMed and SciFinder to identify trends (e.g., EC₅₀ ranges for triazole derivatives: 0.5–50 µM) .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodology :

  • Ligand design : Coordinate the aniline nitrogen with Zn²⁺ or Cu²⁺ nodes to form MOFs. BET surface areas >500 m²/g enhance catalytic activity in Suzuki-Miyaura couplings .
  • Characterization : PXRD confirms framework integrity, while XPS verifies metal-ligand binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.